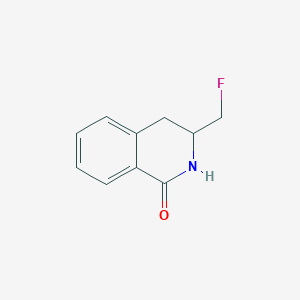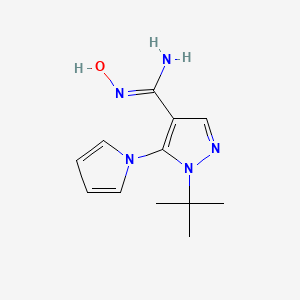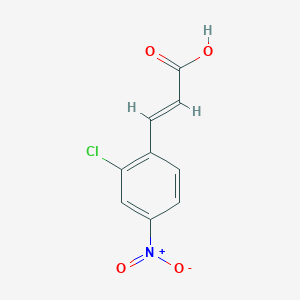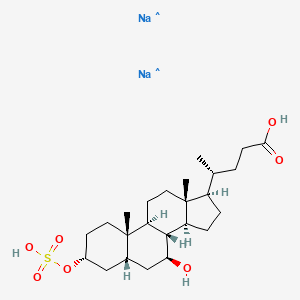![molecular formula C32H34N2O B13428618 1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine CAS No. 216581-11-2](/img/structure/B13428618.png)
1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine is a compound belonging to the piperazine class It is characterized by the presence of two diphenylmethoxy groups attached to the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine typically involves the reaction of piperazine with diphenylmethanol derivatives. One common method involves the alkylation of piperazine with 2-(diphenylmethoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated piperazine derivatives.
科学的研究の応用
1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of disorders related to dopamine dysregulation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The primary mechanism of action of 1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine involves its role as a dopamine uptake inhibitor. It blocks the transport of dopamine into axon terminals or storage vesicles within terminals, thereby increasing the concentration of dopamine in the synaptic cleft . This action is mediated through its interaction with the dopamine transporter (DAT), which is a key molecular target.
類似化合物との比較
1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine: A stimulant of the piperidine class that acts as a potent and selective dopamine reuptake inhibitor.
Vanoxerine: Another dopamine reuptake inhibitor with a similar structure but different pharmacological properties.
GBR-12,935: A piperazine derivative with dopamine uptake inhibitory effects.
Uniqueness: 1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its dual diphenylmethoxy groups contribute to its high affinity for the dopamine transporter, making it a valuable compound for research in neuropharmacology.
特性
CAS番号 |
216581-11-2 |
|---|---|
分子式 |
C32H34N2O |
分子量 |
462.6 g/mol |
IUPAC名 |
1-benzhydryl-4-(2-benzhydryloxyethyl)piperazine |
InChI |
InChI=1S/C32H34N2O/c1-5-13-27(14-6-1)31(28-15-7-2-8-16-28)34-23-21-33(22-24-34)25-26-35-32(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20,31-32H,21-26H2 |
InChIキー |
ILNMDPSRIFKAFW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13428540.png)
![[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428543.png)
![2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B13428549.png)

![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)



![tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate](/img/structure/B13428575.png)

![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13428597.png)
![(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13428602.png)


